

Amino-PEG4-CH₂CO₂H molecular weight and formula

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Compound of Interest

Compound Name: Amino-PEG4-CH₂CO₂H

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In-Depth Technical Guide: Amino-PEG4-CH₂CO₂H

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide serves as an in-depth resource on **Amino-PEG4-CH₂CO₂H**, a heterobifunctional linker molecule pivotal in modern biochemical and pharmaceutical research. Authored from the perspective of a Senior Application Scientist, this document provides not only the fundamental physicochemical properties but also practical insights into its application, ensuring scientific integrity and immediate utility for professionals in the field.

Core Molecular Attributes of Amino-PEG4-CH₂CO₂H

Amino-PEG4-CH₂CO₂H, systematically named 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, is a versatile crosslinking reagent.^[1] Its structure is characterized by a primary amine group at one terminus and a carboxylic acid group at the other, separated by a flexible, hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture underpins its broad utility in bioconjugation and drug delivery.

Molecular Formula and Weight

Accurate stoichiometric calculations are the bedrock of reproducible bioconjugation. The precise molecular formula and weight of **Amino-PEG4-CH₂CO₂H** are as follows:

- Molecular Formula: $C_{10}H_{21}NO_6$ [2][3]
- Molecular Weight: 251.28 g/mol [2][3][4]

These values are essential for determining molar ratios in reaction protocols, ensuring optimal conjugation efficiency and batch-to-batch consistency.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties are summarized in the table below.

Property	Value
Synonyms	H2N-PEG3-CH2CO2H, Amino-PEG4-acetic acid
CAS Number	195071-49-9 [2][3]
Appearance	White solid or colorless liquid/viscous oil [3]
Purity	≥95-97% (typical) [2][3][5]
Solubility	Soluble in water and most organic solvents

The Rationale Behind the Application: A Mechanistic Perspective

The utility of **Amino-PEG4-CH2CO2H** stems from its bifunctional nature, allowing for the sequential or simultaneous coupling of two different molecular entities. The hydrophilic PEG spacer is not merely a linker; it imparts increased water solubility to the conjugated molecule and can reduce non-specific binding and immunogenicity. [6]

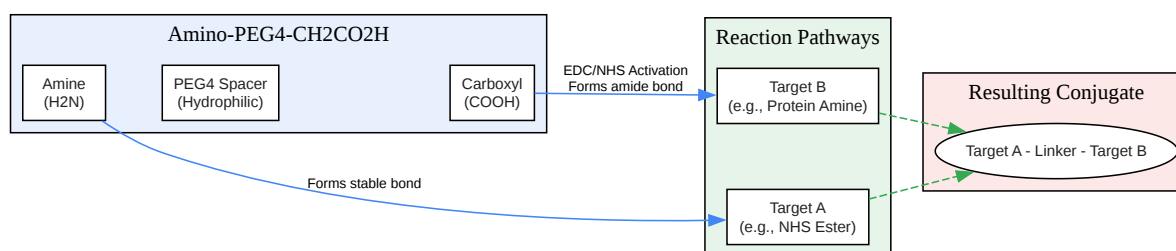
Bioconjugation Strategies

The terminal amine and carboxylic acid groups are orthogonal reactive handles.

- The amino group can readily react with activated esters (e.g., NHS esters), aldehydes, or ketones. [2][5]

- The carboxylic acid group can be activated, most commonly using carbodiimides like EDC in the presence of NHS, to form a stable amide bond with primary amines on a target molecule. [2][5][6]

This dual reactivity is fundamental to its role in creating complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.[6]



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Caption: Reaction schematic of **Amino-PEG4-CH2CO2H**.

Field-Proven Experimental Protocol: EDC/NHS Coupling

The following protocol provides a robust, self-validating methodology for conjugating the carboxylic acid moiety of **Amino-PEG4-CH2CO2H** to a primary amine-containing biomolecule, such as a protein or antibody.

Materials and Reagents

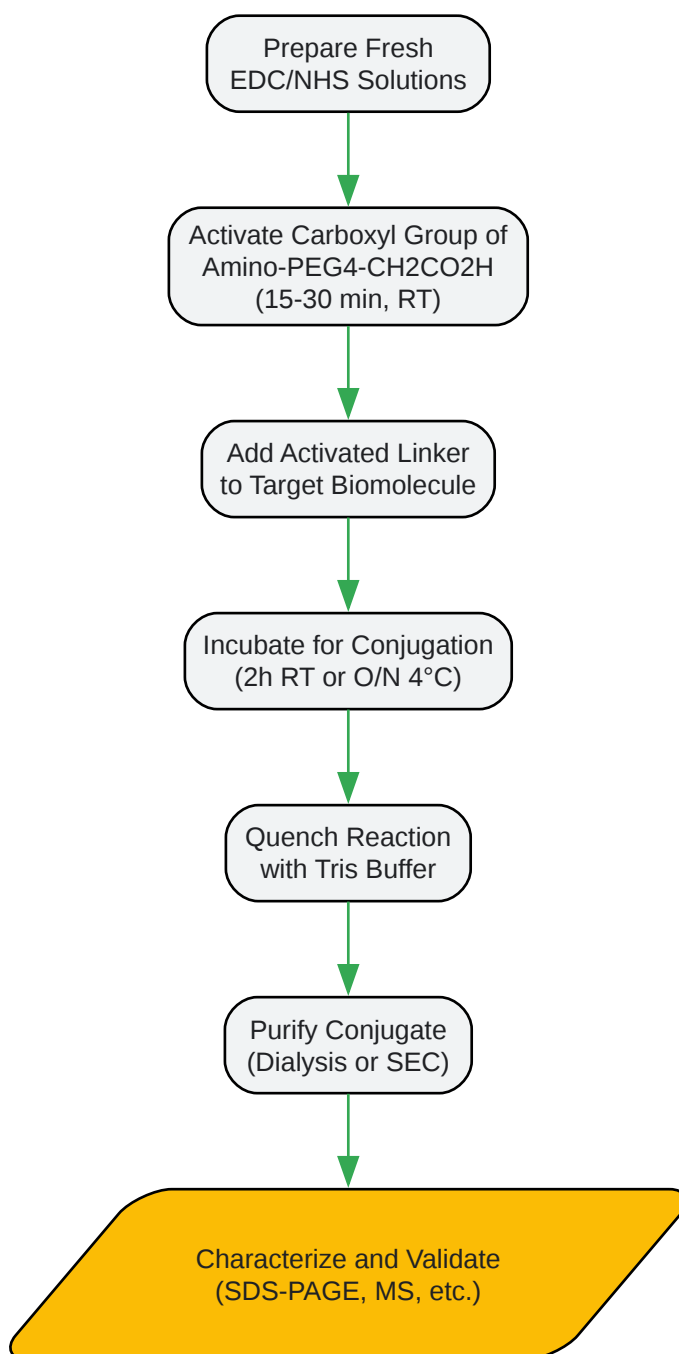
- Amino-PEG4-CH2CO2H**
- Target biomolecule with primary amines (e.g., Lysozyme)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.0
- Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Step-by-Step Conjugation Workflow

- Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately prior to use. The lability of EDC in aqueous solution necessitates fresh preparation for optimal activity.
- Activation of **Amino-PEG4-CH₂CO₂H**:
 - Dissolve **Amino-PEG4-CH₂CO₂H** in Activation Buffer at a concentration of 10-20 mM.
 - Add a 1.5-fold molar excess of both EDC and NHS to the linker solution.
 - Incubate for 15-30 minutes at room temperature. This creates a semi-stable NHS ester, which is more reactive towards primary amines and less susceptible to hydrolysis than the EDC-activated intermediate alone.
- Conjugation Reaction:
 - Immediately add the activated linker solution to the target biomolecule in Reaction Buffer. A molar excess of linker to target (e.g., 10:1 to 50:1) is typically used to drive the reaction. The optimal ratio must be determined empirically for each specific application.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching:
 - Add Quenching Solution to a final concentration of 20-50 mM.

- Incubate for 15 minutes at room temperature to quench any unreacted NHS esters, preventing unwanted secondary reactions.
- Purification:
 - Remove unreacted linker and reaction byproducts (e.g., N-acylurea) by dialysis against PBS or through size-exclusion chromatography. This step is critical for the purity of the final conjugate and the reliability of downstream applications.
- Validation:
 - Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE (to observe mass shift), mass spectrometry (to confirm conjugation), or functional assays to ensure the biological activity of the target molecule is retained.



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Caption: Experimental workflow for protein conjugation.

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